molecular formula C25H20BrNO4 B11569810 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11569810
M. Wt: 478.3 g/mol
InChI Key: MFAFXLNAQAOEBD-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromobenzoyl group, and a dimethylphenoxy acetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the bromobenzoyl group, and the attachment of the dimethylphenoxy acetamide moiety. Common synthetic routes may include:

    Formation of Benzofuran Ring: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of Bromobenzoyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzoyl chloride and a suitable catalyst.

    Attachment of Dimethylphenoxy Acetamide Moiety: This step may involve nucleophilic substitution reactions using dimethylphenoxy acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as bromine, chlorine, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H20BrNO4/c1-15-6-5-7-16(2)24(15)30-14-21(28)27-22-19-8-3-4-9-20(19)31-25(22)23(29)17-10-12-18(26)13-11-17/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

MFAFXLNAQAOEBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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